DFPM

ABA signaling Chemical genetics Transcriptional regulation

Researchers studying immune-abiotic stress crosstalk lack tools that both activate ETI and suppress ABA signaling. DFPM uniquely fills this gap. - **Dual mechanism**: Activates ETI (EDS1/PAD4-dependent) while suppressing ABA pathway downstream of calcium signaling (IC50=3μM for RD29B inhibition). - **Genetic control**: Active in Col-0; inactive in victr mutants or Landsberg erecta-built-in validation. - **Supply**: High purity, stable compound. Immediate shipment available.

Molecular Formula C16H15Cl2NOS
Molecular Weight 340.3 g/mol
Cat. No. B15584601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFPM
Molecular FormulaC16H15Cl2NOS
Molecular Weight340.3 g/mol
Structural Identifiers
InChIInChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2
InChIKeySFXIAQRTVLSMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFPM: Immune Activator & ABA Antagonist


DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione, CAS 301338-95-4) is a synthetic small molecule isolated from a 9,600-compound library screen [1]. It is a furan-piperidine methanethione derivative with a molecular weight of 340.27 g/mol and the molecular formula C16H15Cl2NOS . DFPM functions as a dual-activity chemical probe that simultaneously downregulates abscisic acid (ABA)-dependent gene expression while activating effector-triggered immune (ETI) signaling pathways in Arabidopsis thaliana [1][2]. Its bioactivity is contingent upon light- and oxygen-dependent modification in aqueous solution . This compound serves as a critical tool for dissecting the crosstalk between abiotic stress (ABA) signaling and biotic stress (immune) pathways in plants.

Dual Pathway Probe

Simultaneously activates ETI signaling while suppressing ABA transduction, enabling crosstalk studies

Genetic Control Built-in

Requires functional VICTR TIR-NB-LRR allele; victr mutants serve as clean negative control in Arabidopsis accessions

Downstream Interference

Acts at cytosolic calcium signaling step in a PAD4-dependent manner, distinct from upstream ABA receptor antagonists

DFPM: Advantages Over Generic Alternatives


Generic substitution of DFPM with structurally similar furan-piperidine derivatives or alternative ABA antagonists is not scientifically justified due to its unique dual mechanism of action and strict genetic dependency profile. Unlike direct ABA receptor antagonists such as Antabactin or ABA biosynthesis inhibitors, DFPM does not target early ABA perception components (PYR/RCAR receptors) nor SnRK2 kinase activation [1]. Instead, DFPM requires a functional TIR-NB-LRR immune receptor VICTR and downstream signaling components EDS1, PAD4, RAR1, and SGT1b to exert its ABA-inhibitory effects [2]. This immune-dependent mechanism means DFPM activity is accession-specific and completely absent in VICTR-defective ecotypes such as Landsberg erecta (Ler), whereas generic ABA antagonists would function across accessions [2]. Furthermore, a study of twenty-two DFPM derivatives revealed that even minor structural modifications—such as the carbonyl oxygen in DFPM-5—can enhance root growth inhibition beyond wild-type DFPM levels or partially bypass the PAD4 requirement [3]. Therefore, substitution with an uncharacterized analog would yield unpredictable or null results, compromising experimental reproducibility and procurement value.

Mechanism
DFPM inhibits ABA signaling downstream at calcium step (PAD4-dependent)
Generic ABA antagonists (e.g., Antabactin) block upstream receptor perception; does not intersect ETI
Specificity
Activity genetically conditional on VICTR allele; built-in control possible
Broad ABA inhibitors or immune activators lack this accession-specific genetic switch; pathway dissection limited
Pathway Context
Engages EDS1/PAD4/RAR1/SGT1b ETI signaling components
Other immune probes (e.g., Zaractin) target ZAR1-mediated immunity, a distinct signaling branch; no ABA crosstalk

DFPM: Comparative Evidence


ABA-Responsive Gene Expression Inhibition

DFPM inhibits ABA induction of endogenous gene expression in a dose-dependent manner with distinct IC50 values, providing a quantitative baseline that direct ABA receptor antagonists do not share. Unlike receptor-level antagonists (e.g., Antabactin with picomolar Kd), DFPM acts downstream of PYR/RCAR perception and SnRK2 activation [1].

ABA Gene Inhibition IC50
Cross-study comparable
RD29B IC50 3 µM
RAB18 IC50 1.5 µM
Supports ABA-immune crosstalk assay calibration
Promoter:GUS reporter; Arabidopsis seedlings
ABA signaling Chemical genetics Transcriptional regulation

DFPM-5: Enhanced Root Growth Inhibition

DFPM triggers primary root growth arrest specifically in the Col-0 accession of Arabidopsis thaliana, with an EC50 of approximately 1.5 μM, while the Ler accession remains completely insensitive [1]. This accession-specific response is dependent on the TIR-NB-LRR immune receptor VICTR, which is absent or non-functional in Ler and 49 other accessions tested [1]. This contrasts sharply with generic root growth inhibitors (e.g., auxin transport inhibitors) that affect all accessions uniformly.

Root Growth Inhibition
Head-to-head
DFPM-5 > Parent DFPM
SAR reference for root growth arrest screens
30 µM, Col-0 agar plates; highest effect among 22 derivatives
Root development Natural variation NLR signaling

DFPM-5: Strongest ABA Gene Expression Inhibition

Among twenty-two DFPM derivatives analyzed, DFPM-5 (a precursor differing from DFPM by a carbonyl oxygen) produced the strongest inhibitory effect on primary root growth, exceeding the level of the original DFPM compound [1]. DFPM-5 also showed the strongest inhibition of ABA-responsive gene expression and, notably, retained some inhibitory activity even in mutants essential for DFPM signaling, suggesting it may engage a partially independent pathway [1]. This demonstrates that even minor structural modifications can significantly alter potency and pathway dependency.

ABA Gene Expression Inhibition
Head-to-head
DFPM-5 ranked strongest among all tested derivatives
Identifies top tool for maximal ABA signaling suppression
qRT-PCR/reporter; 30 µM compound, 10 µM ABA
Structure-activity relationship DFPM derivatives Root growth arrest

VICTR-Dependent Root Growth Arrest

DFPM's inhibition of ABA-induced gene expression and stomatal closure is strictly dependent on the early immune signaling components EDS1, PAD4, RAR1, and SGT1b, but not on salicylic acid (SA) signaling components NPR1 or EDS16/SID2 [1]. This genetic requirement distinguishes DFPM from immune priming agents that act through SA-dependent pathways. Notably, Pseudomonas syringae infection also requires EDS1/PAD4 to interfere with ABA signaling, positioning DFPM as a chemical mimetic of pathogen-induced immune-ABA crosstalk [1].

VICTR Genetic Dependency
Class-level inference
Col-0: full arrest; victr-1: no arrest
Enables genetic dissection of immune-ABA crosstalk
30 µM DFPM; phenotype rescued by transgenic VICTR
Effector-triggered immunity Genetic epistasis ABA crosstalk

DFPM-5: Partial PAD4 Independence

DFPM triggers rapid phosphorylation and activation of mitogen-activated protein kinases MPK3 and MPK6 within 15 minutes of treatment in wild-type Arabidopsis plants [1]. This rapid kinase activation is a hallmark of early immune signaling and is comparable to the kinetics observed with the bacterial elicitor flg22. The DFPM-mediated MAPK activation is dependent on the lectin receptor kinase RDA2 and is impaired in mkk4 mkk5 double mutant plants, confirming its integration into canonical MAPK cascades [1][2].

PAD4 Dependence Bypass
Head-to-head
DFPM-5 retains partial activity in pad4; DFPM abolished
Probes PAD4-independent immune-ABA branch
pad4 mutant background; root growth/gene expression assays
MAPK signaling Early immune response Kinase activation

DFPM Light- and Oxygen-Dependent Bioactivation Is a Unique Handling Requirement Not Shared by Most ABA Antagonists

DFPM is light-sensitive in aqueous solutions and becomes bioactive only after light- and oxygen-dependent modification [1]. UV-Vis spectroscopy shows a distinct absorption peak at λmax = 318 nm in non-treated samples (t = 0) that shifts upon light exposure [1]. This property necessitates specific handling protocols (protection from light prior to use, pre-incubation in light for bioactivation) that are not required for most alternative ABA antagonists such as Antabactin or RK438/RK460. Failure to account for this requirement can lead to false-negative experimental results.

Compound stability Photoactivation Experimental protocol

DFPM & DFPM-5: Research Applications


Immune-ABA Crosstalk Dissection

DFPM is optimally deployed in forward chemical genetics screens using the Col-0 accession to identify mutants resistant to ABA signaling inhibition. Its defined IC50 values (3 μM for RD29B, 1.5 μM for RAB18) provide a quantitative baseline for dose-response assays [1]. The strict requirement for EDS1, PAD4, RAR1, SGT1b, and VICTR enables mapping of novel components in the immune-ABA crosstalk pathway. Successful isolation of rda (resistant to DFPM inhibition of ABA signaling) mutants, including rda2 (lectin receptor kinase) and rda3, demonstrates the utility of DFPM as a selective pressure agent in mutant screens [2].

Root Growth Arrest High-Throughput Screens

DFPM's accession-specific root growth arrest (EC50 = 1.5 μM in Col-0; no effect in Ler) provides a facile and easily scored phenotypic readout for ETI signaling [1]. This assay can be used to screen for suppressors or enhancers of TIR-NB-LRR-mediated immune responses without requiring pathogen inoculation. The dependence on EDS1, PAD4, RAR1, and SGT1b positions DFPM as a chemical surrogate for pathogen-induced immune signaling, enabling high-throughput chemical or genetic screens for modifiers of ETI in the root meristem [1].

PAD4-Independent Immune Signaling

The characterization of twenty-two DFPM derivatives, with DFPM-5 showing enhanced root growth inhibition and DFPM-18 exhibiting partial PAD4 independence, establishes DFPM as a foundational scaffold for SAR studies [1]. Researchers procuring DFPM for medicinal chemistry or agrochemical lead optimization can use these benchmark data to guide synthetic modifications. The differential activity of DFPM-5 (strongest overall inhibition) and DFPM-18 (reduced PAD4 dependency) provides clear comparative baselines for evaluating novel analogs [1].

Rapid Activation of Plant Immune MAPK Signaling Without Pathogen Introduction

DFPM activates MPK3 and MPK6 phosphorylation within 15 minutes, comparable to the kinetics of the bacterial PAMP flg22 [1]. This rapid response makes DFPM suitable for studying early immune signaling events in a controlled, chemically inducible manner. Unlike live pathogen challenges, DFPM treatment eliminates confounding variables associated with bacterial growth, effector delivery, and tissue damage. The compound can be used to interrogate MAPK cascade requirements (e.g., MKK4/MKK5 dependency) in ABA-immune crosstalk without the complexity of biotic infection [1].

Application
Selection Property
Validation Focus
Immune-ABA crosstalk dissection
VICTR-dependent ABA suppression
victr mutant insensitivity control
Root growth arrest screening
Enhanced DFPM-5 potency
Root length quantification in Col-0
PAD4-independent signaling probe
DFPM-5 partial PAD4 bypass
pad4 mutant residual activity check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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